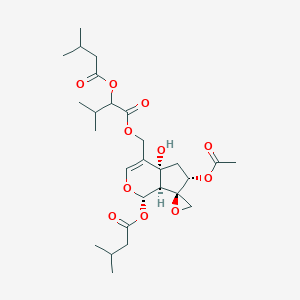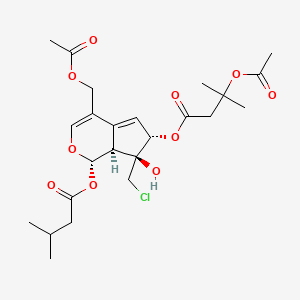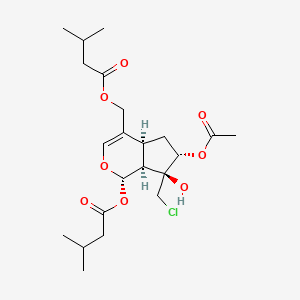
5-fluoro PB-22 5-hydroxyisoquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 5-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its five position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Analytical Differentiation in Forensic Drug Analysis
Research by Kohyama et al. (2016) focuses on the analytical differentiation of isomeric molecules like 5-Fluoro PB-22 and its isomers, which is crucial in forensic drug analysis. This study emphasizes the importance of distinguishing between these compounds, as they are not all regulated by law. It highlights the application of mass spectrometry for the differentiation of such isomers, contributing significantly to forensic science and legal frameworks (Kohyama et al., 2016).
Metabolism and Toxicology Studies
Wohlfarth et al. (2014) explored the metabolism of synthetic cannabinoids, including 5-Fluoro PB-22, by human hepatocytes. This research is pivotal in understanding the metabolic pathways and potential toxicological profiles of these compounds, which aids in the assessment of their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
Crystal Structure and Molecular Properties
Ohba et al. (2012) investigated the derivatives of fluoroisoquinoline, providing insights into the crystal structure and molecular properties of these compounds. Such studies are fundamental in pharmaceutical research, where the understanding of molecular structure plays a crucial role in drug design and development (Ohba et al., 2012).
Chemical Reactions and Interaction Studies
Research conducted by Koltunov et al. (2002) on the reactions of hydroxyquinolines and hydroxyisoquinoline with various substances under superacid conditions contributes to the broader understanding of the chemical properties and reaction mechanisms of isoquinoline derivatives. This knowledge is essential in synthetic chemistry and the development of novel chemical compounds (Koltunov et al., 2002).
Radiopharmaceutical Applications
Collier et al. (2017) explored the use of a fluorine-labelled isoquinolin-5-amine derivative for PET imaging of neurofibrillary tangles in Alzheimer's disease. This study showcases the potential of 5-fluoro PB-22 derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).
Antidepressant Research
Pesarico et al. (2014) investigated the antidepressant-like effect of an isoquinoline derivative in a mouse model, highlighting the potential therapeutic applications of such compounds in treating mood disorders (Pesarico et al., 2014).
Fluorescence and Imaging Studies
Mercurio et al. (2021) reported on the synthesis and biological properties of a highly functionalized isoquinoline derivative, emphasizing its application as a fluorescent dye in biological research and imaging (Mercurio et al., 2021).
Propriétés
Nom du produit |
5-fluoro PB-22 5-hydroxyisoquinoline isomer |
|---|---|
Formule moléculaire |
C23H21FN2O2 |
Poids moléculaire |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-21(19)26)23(27)28-22-10-6-7-17-15-25-13-11-18(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
Clé InChI |
VDXHSBSNZLWZEP-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonymes |
isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





